(R)-(-)-2-Methylglutaric Acid

Description

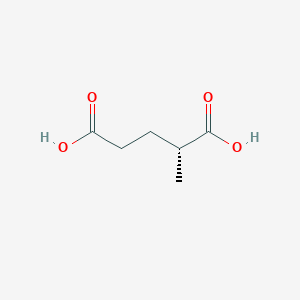

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-81-7 | |

| Record name | 2-Methylglutaric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09DCX3K77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-2-Methylglutaric Acid physical properties

An In-depth Technical Guide on the Physical Properties of (R)-(-)-2-Methylglutaric Acid

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its physicochemical characteristics.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, formulation, and metabolic studies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 1115-81-7 | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 80 - 84 °C | [1] |

| 83 °C | [3] | |

| Boiling Point | 332.7±0.0 °C (Predicted) | [3] |

| 214-215 °C at 22 mmHg (for the racemate) | [4] | |

| Optical Rotation | [α]²⁰/D = -20 to -22° (c=5 in H₂O) | [1] |

| Solubility | Water: Soluble[4], 908 mg/mL[5][6] DMF: 20 mg/mL[4][7] DMSO: 16 mg/mL[4][7] Ethanol: Slightly soluble[4][7] PBS (pH 7.2): 10 mg/mL[4][7] Chloroform: Slightly soluble (Sonicated)[3] | [3][4][5][6][7] |

| pKa | 4.57 ± 0.10 (Predicted) | [3][4] |

| 3.89 (Strongest Acidic, Predicted) | [8][9] | |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3] |

| 1.33 g/cm³ at 20 °C (for the racemate) |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised at a slow, controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Measurement of Optical Rotation

Optical rotation is measured using a polarimeter.[10]

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent (e.g., water) to a known concentration.[1]

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source, typically a sodium D-line (589 nm), is passed through a polarizer.[10]

-

Measurement: The prepared solution is placed in a sample tube of a known path length (in decimeters). The plane-polarized light passes through the sample, and the angle of rotation (α) is measured by a second polarizer (the analyzer).[10]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:[10][11] [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the sample tube in decimeters.

-

Determination of Solubility

The solubility of this compound in various solvents is determined by adding increasing amounts of the solid to a known volume of the solvent at a constant temperature. The mixture is stirred until no more solid dissolves, indicating a saturated solution. The concentration of the dissolved solid is then determined gravimetrically or by a suitable analytical technique like HPLC.

Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. A deuterated solvent is used to dissolve the sample. The chemical shifts, multiplicity, and integration of the peaks provide detailed information about the molecular structure.[5]

-

Mass Spectrometry (MS): Mass spectral data is obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This analysis provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][12]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing infrared radiation through a sample. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds in the molecule, allowing for the identification of functional groups.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physical properties of this compound.

Caption: Workflow for Determining Specific Optical Rotation

Caption: Relationship of Physical Properties and Experimental Methods

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methylglutaric acid, (-)- | C6H10O4 | CID 6950149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]

- 5. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 9. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mzCloud – 2 Methylglutaric acid [mzcloud.org]

(R)-(-)-2-Methylglutaric Acid chemical structure and IUPAC name

An In-depth Technical Guide to (R)-(-)-2-Methylglutaric Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in biological systems. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows.

Chemical Structure and IUPAC Name

This compound is a chiral dicarboxylic acid. The designation "(R)" refers to the stereochemical configuration at the chiral center (carbon 2), determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

IUPAC Name: (2R)-2-methylpentanedioic acid[1]

Synonyms: (R)-(-)-2-Methylpentanedioic Acid

Chemical Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol [1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-Methylglutaric Acid is presented in the tables below. This information is crucial for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 80-82 °C | |

| Boiling Point | 214-215 °C at 22 mmHg | |

| Water Solubility | 908 mg/mL | [1] |

| pKa (Strongest Acidic) | 3.89 | --- |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (D₂O, 7.4 pH) | Shifts [ppm]: 1.07, 1.60, 1.75, 2.15, 2.25 | [1] |

| ¹³C NMR (D₂O, 7.4 pH) | Shifts [ppm]: 20.14, 33.61, 38.56, 45.48, 186.20, 189.22 | [1] |

| Mass Spectrometry (GC-MS) | m/z: 83.0, 157.0, 172.0, 204.0, 275.0 | [1] |

| Infrared (IR) Spectroscopy | Available through the Aldrich spectral library. | [1] |

Biological Significance and Applications

This compound is a metabolite found in mammals and is involved in fatty acid metabolism.[2] It is classified as a methyl-branched fatty acid and an alpha,omega-dicarboxylic acid.[2] Its presence and concentration in biological fluids can be indicative of certain metabolic states or diseases. For instance, aberrations in the metabolic pathways involving 2-methylglutaric acid have been noted in the context of prostate cancer research.[3] In the field of drug development, while direct applications are still under investigation, related dicarboxylic acids like glutaric acid have been utilized to form cocrystals with active pharmaceutical ingredients (APIs) to enhance their oral bioavailability.

Experimental Protocols

Representative Synthesis of 2-Methylglutaric Acid

While a specific protocol for the enantioselective synthesis of the (R)-(-) isomer is highly specialized, a general synthetic route for 2-methylglutaric acid is outlined below, based on common organic synthesis methodologies. Obtaining the specific (R)-(-) enantiomer would typically involve either a chiral starting material, a chiral catalyst, or resolution of the racemic mixture.

Objective: To synthesize 2-methylglutaric acid.

Materials:

-

Diethyl malonate

-

Methyl methacrylate

-

KF/Al₂O₃ catalyst

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Organic solvent (e.g., DMF)

Procedure:

-

In a reaction vessel, combine diethyl malonate, an organic solvent, and the KF/Al₂O₃ catalyst.

-

Heat the mixture to 80-160 °C and add methyl methacrylate dropwise over a period of several hours.

-

After the addition is complete, maintain the reaction at temperature for an additional 5-18 hours to yield the intermediate product.

-

Remove the solvent under reduced pressure.

-

To the crude intermediate, add a solution of NaOH and allow it to hydrolyze for approximately 3 hours at 20 °C.

-

Acidify the reaction mixture with H₂SO₄ and heat to reflux at 100 °C for 4 hours to induce decarboxylation.

-

After cooling, perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain 2-methylglutaric acid.

-

The final product can be further purified by recrystallization.

This is a general procedure and would result in a racemic mixture. Enantioselective synthesis would require specialized chiral reagents or catalysts.

Quantitative Analysis in Biological Samples (Urine)

This protocol describes a general method for the quantitative analysis of organic acids, including 2-methylglutaric acid, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of 2-methylglutaric acid in a urine sample.

Materials:

-

Urine sample

-

Internal standard solution

-

Hydroxylamine hydrochloride

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation: A known volume of urine is mixed with an internal standard solution.

-

Extraction: Organic acids are extracted from the urine matrix using liquid-liquid extraction.

-

Oxidation: 2-keto acids are oxidized using hydroxylamine hydrochloride.

-

Derivatization: The extracted organic acids are converted to their volatile trimethylsilyl (TMS) ethers by reacting with BSTFA containing TMCS. This step is necessary for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The organic acids are separated on a capillary column and detected by the mass spectrometer, typically in scan mode.

-

Quantification: The concentration of 2-methylglutaric acid is determined by comparing its peak area to that of the internal standard.

Diagrams of Workflows

Synthesis Workflow for 2-Methylglutaric Acid

Caption: A generalized workflow for the synthesis of 2-methylglutaric acid.

Analytical Workflow for Quantification in Urine

Caption: Workflow for the quantitative analysis of 2-methylglutaric acid in urine.

References

An In-depth Technical Guide to (R)-(-)-2-Methylglutaric Acid (CAS: 1115-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Methylglutaric acid, with the CAS number 1115-81-7, is a chiral dicarboxylic acid that serves as a valuable building block in organic synthesis and holds significance in the study of metabolic disorders. Its stereospecific structure makes it a crucial component in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance, particularly in the context of fatty acid and amino acid metabolism.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1115-81-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| Melting Point | 80 - 84 °C | [1] |

| Optical Rotation | [α]²⁰/D = -20° to -22° (c=5 in H₂O) | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Purity | ≥ 98% (by titration, GC) | [1] |

| Synonyms | (R)-(-)-2-Methylpentanedioic acid, (2R)-2-Methylglutaric acid | [1][3] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3-AA | 0.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 146.05790880 Da | [3] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

Synthesis and Chiral Resolution

The enantiomerically pure this compound is typically obtained through the resolution of a racemic mixture of 2-methylglutaric acid. While various methods for the synthesis of racemic 2-methylglutaric acid exist, a common approach involves the reaction of diethyl malonate with methyl methacrylate. The subsequent and crucial step is the chiral resolution.

General Workflow for Synthesis and Resolution

The overall process involves the synthesis of the racemic acid followed by separation of the enantiomers.

References

The Enigmatic Role of (R)-(-)-2-Methylglutaric Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Methylglutaric acid is a chiral, methyl-branched dicarboxylic acid classified as a mammalian metabolite. While its precise biological role and metabolic pathways remain largely uncharacterized, its structural similarity to key intermediates in amino acid and fatty acid metabolism suggests a potential, yet unexplored, significance in cellular bioenergetics. This document provides a comprehensive overview of the current understanding of 2-methylglutaric acid, drawing parallels with related, well-characterized metabolites to infer its likely metabolic fate. We detail hypothetical metabolic pathways, summarize quantitative data from analogous compounds, and provide established experimental protocols for the analysis of urinary organic acids, which can be adapted for the stereospecific investigation of this compound. This guide aims to serve as a foundational resource for researchers investigating novel metabolic pathways and their implications in health and disease.

Introduction

2-Methylglutaric acid is a dicarboxylic acid that has been identified in mammals and is also known to be a product of microbial metabolism.[1][2] It belongs to the class of methyl-branched fatty acids.[1][3] While general biological functions such as being an energy source and participating in lipid metabolism have been attributed to 2-methylglutaric acid, the specific roles of its enantiomers, this compound and (S)-(+)-2-Methylglutaric Acid, are not well-defined.[3] The stereochemical configuration of metabolites is often a critical determinant of their biological activity and metabolic fate, as evidenced by the distinct pathologies associated with the enantiomers of 2-hydroxyglutaric acid.[4][5]

This technical guide focuses on the potential metabolic significance of the (R)-(-) enantiomer of 2-methylglutaric acid. Due to the limited direct research on this specific molecule, we will extrapolate from the known metabolism of structurally similar compounds, such as branched-chain fatty acids and other dicarboxylic acids, to propose a hypothetical metabolic context.

Proposed Metabolic Pathways

Based on the metabolism of related compounds, we can hypothesize the potential metabolic pathways involving this compound.

Anabolic Pathway: Potential Biosynthesis

The biosynthetic origin of 2-methylglutaric acid in mammals is not definitively established. One plausible source is the microbial metabolism of pristane, an isoprenoid alkane.[1] Inborn errors of metabolism affecting lysine catabolism, such as Glutaric Acidemia Type I, lead to the accumulation of 2-methylglutaconic acid, the unsaturated analog of 2-methylglutaric acid.[6] This suggests that 2-methylglutaric acid could be a downstream product of lysine metabolism, potentially formed via the reduction of 2-methylglutaconyl-CoA.

digraph "Proposed_Biosynthesis_of_R_2_Methylglutaric_Acid" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

edge [fontname="Arial", fontsize=9];

Lysine [label="Lysine", fillcolor="#F1F3F4", fontcolor="#202124"];

Glutaryl_CoA [label="Glutaryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

Two_Methylglutaconyl_CoA [label="2-Methylglutaconyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

R_2_Methylglutaryl_CoA [label="(R)-2-Methylglutaryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

R_2_Methylglutaric_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Lysine -> Glutaryl_CoA [label="Catabolism"];

Glutaryl_CoA -> Two_Methylglutaconyl_CoA [label="Further\nMetabolism", style=dashed];

Two_Methylglutaconyl_CoA -> R_2_Methylglutaryl_CoA [label="Hypothetical\nReduction", style=dashed];

R_2_Methylglutaryl_CoA -> R_2_Methylglutaric_Acid [label="Acyl-CoA\nThioesterase"];

}

Caption: Proposed catabolic pathway via peroxisomal β-oxidation.

Quantitative Data

Direct quantitative data for this compound in biological fluids is currently not available in the literature. However, data for the structurally related metabolite, 2-methylglutaconic acid, in the context of Glutaric Acidemia Type I (GA1), provides a valuable reference point.

Metabolite Condition Sample Type Concentration (mg/g creatinine) Reference 2-Methylglutaconic Acid Glutaric Acidemia Type I Urine 2.5 - 27.39 [6] 2-Methylglutaconic Acid Healthy Controls Urine 0.05 - 1.61 [6]

Experimental Protocols

The analysis of this compound requires methods capable of separating and quantifying stereoisomers. The following protocols are based on established techniques for urinary organic acid analysis and can be adapted for the specific needs of this analyte.

Urinary Organic Acid Analysis by GC-MS

This protocol outlines a general procedure for the analysis of organic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS). Chiral separation would necessitate the use of a chiral derivatizing agent or a chiral chromatography column.

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container.

-

Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine).

-

Extraction:

-

Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

-

Extract the organic acids with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) by vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Repeat the extraction process and combine the organic layers.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

4.1.2. Derivatization for Chiral Analysis

To separate the (R) and (S) enantiomers, derivatization with a chiral reagent is required to form diastereomers, which can then be separated on a standard achiral GC column. An example of such a reagent is (S)-(+)-2-octanol. Alternatively, a non-chiral derivatization (e.g., silylation) can be performed, followed by separation on a chiral GC column.

-

Chiral Derivatization (Example with (S)-(+)-2-octanol):

-

To the dried extract, add a solution of (S)-(+)-2-octanol in a suitable solvent.

-

Add a catalyst (e.g., acetyl chloride) and heat the mixture to facilitate esterification.

-

After the reaction, neutralize any excess acid and dry the sample.

-

Silylation (for analysis on a chiral column):

-

To the dried extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture to ensure complete derivatization.

4.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a DB-1 for diastereomer separation or a chiral column for enantiomer separation) and a temperature gradient to separate the analytes.

-

Detection: The mass spectrometer is used to detect and quantify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

```dot

digraph "GC_MS_Workflow_for_Chiral_Analysis" {

graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

edge [fontname="Arial", fontsize=9];

Start [label="Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_IS [label="Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"];

Derivatization [label="Chiral Derivatization\n(e.g., with (S)-(+)-2-octanol)", fillcolor="#FBBC05", fontcolor="#202124"];

GC_MS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Add_IS;

Add_IS -> Extraction;

Extraction -> Drying;

Drying -> Derivatization;

Derivatization -> GC_MS;

GC_MS -> Data_Analysis;

}

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 4. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]

- 6. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-2-Methylglutaric Acid: An In-depth Technical Guide on a Key Mammalian Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Methylglutaric acid is a chiral dicarboxylic acid that has emerged as a significant mammalian metabolite, particularly in the context of inherited metabolic disorders. This technical guide provides a comprehensive overview of its biochemical origins, metabolic significance, and association with disease states. Detailed analytical methodologies for its quantification, along with quantitative data from biological matrices, are presented to support further research and potential therapeutic development.

Introduction

2-Methylglutaric acid is a C6-dicarboxylic acid structurally related to glutaric acid. It exists as two enantiomers, this compound and (S)-(+)-2-Methylglutaric acid. While both forms are found in mammals, the (R)-enantiomer has garnered particular interest due to its association with specific metabolic pathways and pathologies. This document focuses on the current understanding of this compound as a mammalian metabolite.

Biochemical Pathways and Metabolic Significance

This compound is primarily associated with the catabolism of the essential amino acid L-lysine. Inborn errors of metabolism affecting the lysine degradation pathway can lead to the accumulation of various intermediates, including 2-methylglutaric acid.

Lysine Degradation Pathway

In mammals, L-lysine is degraded through a complex series of reactions primarily occurring in the mitochondria. A key intermediate in this pathway is glutaryl-CoA. The currently understood pathway involves the conversion of L-lysine to glutaryl-CoA via the saccharopine pathway. While the precise enzymatic steps leading to this compound are not fully elucidated, it is hypothesized to be a downstream product of glutaryl-CoA metabolism, particularly when the primary degradation pathway is impaired.

Below is a simplified representation of the lysine degradation pathway leading to the formation of glutaryl-CoA.

The Natural Occurrence of 2-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylglutaric acid, a dicarboxylic acid, is a naturally occurring metabolite found across various biological systems, from microorganisms to humans. Its presence and concentration can be indicative of specific metabolic pathways and may serve as a biomarker for certain physiological and pathological states. This technical guide provides an in-depth overview of the natural occurrence of 2-methylglutaric acid, detailing its presence in different organisms, outlining relevant metabolic pathways, and providing established experimental protocols for its detection and quantification.

Natural Occurrence and Quantitative Data

2-Methylglutaric acid has been identified in various biological matrices, including human fluids, plants, and microorganisms. The following tables summarize the available quantitative data on its concentration.

Human Occurrence

| Analyte | Matrix | Population | Concentration Range (mg/g creatinine) | Citation |

| 2-Methylglutaconic Acid | Urine | Healthy Pediatric Controls | 0.05 - 1.61 | [2] |

Table 1: Urinary concentration of 2-methylglutaconic acid in a healthy pediatric population. This serves as an estimate for the expected range of similar dicarboxylic acids.

Occurrence in Plants

2-Methylglutaric acid has been reported in Vitis vinifera (grapes), indicating its presence in the plant kingdom.[1] However, specific quantitative data on its concentration in various grape tissues is currently limited in the available literature.

| Organism | Tissue | Concentration | Citation |

| Vitis vinifera | Berries | Not Quantified | [1] |

Table 2: Documented occurrence of 2-methylglutaric acid in Vitis vinifera.

Occurrence in Microorganisms

The yeast Saccharomyces cerevisiae is known to produce 2-methylglutaric acid.[1] Its formation is linked to the microbial metabolism of certain compounds. As with plants, precise intracellular concentrations are not extensively documented in publicly available literature. It is also a known product of the microbial degradation of the branched-chain alkane, pristane.[3]

| Organism | Condition | Concentration | Citation |

| Saccharomyces cerevisiae | Endogenous Metabolism | Not Quantified | [1] |

| Various Microorganisms | Pristane Degradation | Not Quantified | [3] |

Table 3: Documented occurrence of 2-methylglutaric acid in microorganisms.

Metabolic Pathways

The biosynthesis and catabolism of 2-methylglutaric acid are tied to specific metabolic routes, primarily the degradation of isoprenoid alkanes in microorganisms and dicarboxylic acid metabolism in mammals.

Biosynthesis via Pristane Degradation in Microorganisms

The primary described pathway for the biosynthesis of 2-methylglutaric acid is through the microbial degradation of pristane (2,6,10,14-tetramethylpentadecane). This process involves both ω- and β-oxidation. The proposed pathway begins with the oxidation of a terminal methyl group of pristane (ω-oxidation) to a carboxylic acid, forming pristanic acid. Subsequent rounds of β-oxidation of pristanic acid, which is a 2-methyl-branched fatty acid, lead to the eventual formation of 2-methylglutaric acid. The degradation of pristanic acid to smaller molecules like propionyl-CoA occurs in peroxisomes.[4][5][6]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thekingsleyclinic.com [thekingsleyclinic.com]

- 4. researchgate.net [researchgate.net]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Resolution of 2-Methylglutaric Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and resolution of the enantiomers of 2-methylglutaric acid. It details the historical context of their first separation, provides established experimental protocols, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers in stereochemistry, organic synthesis, and drug development.

Introduction

2-Methylglutaric acid, a dicarboxylic acid with a chiral center at the second carbon, exists as a pair of enantiomers: (R)-(-)-2-methylglutaric acid and (S)-(+)-2-methylglutaric acid. The distinct stereochemistry of these molecules dictates their interaction with other chiral entities, a fundamental concept in pharmacology and biochemistry. While the biological significance of 2-methylglutaric acid enantiomers is not as extensively studied as that of the related oncometabolite 2-hydroxyglutaric acid, the principles of their separation and the characterization of their distinct properties are of significant interest in the field of stereoisomerism.

Historical Perspective: The First Resolution

The seminal work on the resolution of racemic 2-methylglutaric acid was published in 1939 by E. Berner and R. Leonardsen in the prestigious journal Justus Liebigs Annalen der Chemie. Their paper, titled "Über die stereoisomeren α-Methyl-glutarsäuren" (On the stereoisomeric α-methylglutaric acids), detailed the first successful separation of the enantiomers.

The method employed was the classical technique of diastereomeric salt formation, a cornerstone of stereochemistry pioneered by Louis Pasteur. Berner and Leonardsen utilized the chiral resolving agent strychnine , an alkaloid with multiple stereocenters, to form diastereomeric salts with the racemic acid. The differing solubilities of these diastereomeric salts in ethanol allowed for their separation by fractional crystallization. Subsequent acidification of the separated salts yielded the individual, optically pure enantiomers.

Synthesis and Resolution: Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic 2-methylglutaric acid and the subsequent resolution of its enantiomers based on established methods.

Synthesis of Racemic 2-Methylglutaric Acid

A common method for the preparation of racemic 2-methylglutaric acid involves the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Michael Addition: Diethyl malonate is reacted with ethyl crotonate in the presence of a base catalyst, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed to drive the conjugate addition to completion.

-

Hydrolysis: The resulting tetra-ester is then saponified using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. This step hydrolyzes all four ester groups to their corresponding carboxylates.

-

Acidification and Decarboxylation: The reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid. The resulting substituted malonic acid is unstable and readily undergoes decarboxylation upon heating, yielding racemic 2-methylglutaric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexane.

Resolution of 2-Methylglutaric Acid Enantiomers

The following protocol is based on the classical method of diastereomeric salt crystallization.

Experimental Protocol:

-

Diastereomeric Salt Formation: Racemic 2-methylglutaric acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for example, an optically pure amine like (-)-strychnine or (+)-brucine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid (e.g., HCl) to precipitate the optically active 2-methylglutaric acid. The resolving agent can be recovered from the filtrate by basification.

-

Isolation of the Second Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomer, is treated in a similar manner to isolate the second enantiomer of 2-methylglutaric acid.

Quantitative Data

The physical properties of the racemic mixture and the individual enantiomers of 2-methylglutaric acid are summarized in the table below for easy comparison.

| Property | Racemic (±)-2-Methylglutaric Acid | (+)-2-Methylglutaric Acid | (-)-2-Methylglutaric Acid |

| Melting Point (°C) | 80-82[1][2] | Data not available | Data not available |

| Specific Rotation | 0° | Data not available | Data not available |

| CAS Number | 617-62-9[2] | Data not available | Data not available |

| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol | 146.14 g/mol | 146.14 g/mol |

Visualizations

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the resolution of racemic 2-methylglutaric acid using a chiral resolving agent.

Caption: General workflow for the resolution of 2-methylglutaric acid.

Conclusion

The discovery and resolution of the enantiomers of 2-methylglutaric acid represent a classic example of stereochemical investigation. The foundational work by Berner and Leonardsen, employing the method of diastereomeric salt formation, remains a testament to the enduring principles of chiral separation. While the specific biological roles of these enantiomers may not be as prominent as some of their structural analogs, the methodologies for their synthesis and separation are fundamental to the broader fields of organic chemistry and drug discovery. This guide provides a consolidated resource of the historical context, experimental procedures, and key data pertaining to these fascinating stereoisomers.

References

Navigating the Safe Handling of (R)-(-)-2-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Methylglutaric acid is a dicarboxylic acid utilized as a building block in the synthesis of fine chemicals and pharmaceuticals. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from authoritative safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its potential to cause severe skin burns, serious eye damage, and respiratory irritation. It is also harmful if swallowed.[1][2][3]

GHS Hazard Statements:

The substance is typically a white to cream-colored powder or crystals.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Methylglutaric acid is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [2][7] |

| Molecular Weight | 146.14 g/mol | [2][5][7] |

| Appearance | White to cream powder or crystals | [6] |

| Melting Point | 80-82 °C | [5][8] |

| Boiling Point | 214-215 °C at 22 mmHg | [5][8] |

| Solubility | Water solubility of 40.6 g/L (Predicted) | [9] |

| pKa (Strongest Acidic) | 3.89 (Predicted) | [9] |

Toxicological Data

Toxicological data provides critical information regarding the potential health effects of exposure. The following table summarizes available data, primarily from studies conducted following OECD Test Guidelines.

| Test Type | Species | Result | Guideline | Source(s) |

| Acute Oral Toxicity | - | Category 4 (Harmful if swallowed) | - | [1] |

| Toxicity to Fish (LC50) | Fish | > 100 mg/l (96 h) | OECD Test Guideline 203 | [4] |

| Toxicity to Daphnia (EC50) | Daphnia magna | 6,840 mg/l (48 h) | OECD Test Guideline 202 | |

| Toxicity to Algae (ErC50) | P. subcapitata | 738 mg/l (72 h) | OECD Test Guideline 201 | |

| Toxicity to Bacteria | Activated sludge | > 1,000 mg/l (3 h) | OECD Test Guideline 209 | [4] |

Experimental Protocols Overview

The toxicological data cited are based on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for their reliability and consistency in chemical safety testing.

-

OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test evaluates the effects of a substance on the growth of freshwater microalgae. The endpoint is the inhibition of growth (biomass and growth rate) over a 72-hour period.[4]

-

OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This is an acute toxicity test that determines the concentration of a substance that immobilizes 50% of the tested Daphnia (water fleas) within a 48-hour exposure period.[4]

-

OECD Test Guideline 203 (Fish, Acute Toxicity Test): This guideline assesses the acute lethal toxicity of a substance to fish. The test determines the concentration (LC50) that is lethal to 50% of the exposed fish over a 96-hour period.[4]

-

OECD Test Guideline 209 (Activated Sludge, Respiration Inhibition Test): This test evaluates the potential impact of a substance on microorganisms in wastewater treatment plants by measuring the inhibition of their respiration rate.[4]

-

OECD Test Guideline 301D (Ready Biodegradability: Closed Bottle Test): This protocol assesses the ready biodegradability of a chemical by aerobic microorganisms. The substance is considered readily biodegradable if it shows 63.9% degradation over 28 days.[4]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][10]

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Wear appropriate personal protective equipment (PPE).[1][11]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11][12]

-

Store locked up.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is crucial for personal safety. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Logic for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended procedures.

Caption: First Aid Procedures for Exposure.

General Advice: In all cases of exposure, show the safety data sheet to the doctor in attendance.[1][4] Immediate medical attention is required.[1]

Accidental Release Measures and Spill Handling

In the event of a spill, a coordinated and safe response is necessary to prevent contamination and exposure.

Personal Precautions:

-

Evacuate personnel to safe areas.[1]

-

Ensure adequate ventilation.[4]

-

Avoid contact with skin, eyes, or clothing.[1]

-

Avoid inhalation of dust.[4]

-

Wear appropriate personal protective equipment.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[11]

-

Do not allow the material to contaminate the ground water system or enter sewers.[1][3]

Methods for Cleaning Up:

-

Sweep up and shovel into suitable containers for disposal.[1]

-

Clean the affected area thoroughly.[4]

The following workflow provides a general guide for responding to a spill.

Caption: General Workflow for Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][11]

-

Specific Hazards: The substance may be combustible at high temperatures.[11] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] It is classified as hazardous waste.[10] Do not mix with other waste.[4] Uncleaned containers should be handled as the product itself.[4]

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (2-Methylglutaric acid) | 8 | II |

| IMDG | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (2-Methylglutaric acid) | 8 | II |

| IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. (2-Methylglutaric acid) | 8 | II |

Data from Merck Millipore SDS.[4] Note that some SDS classify it as a corrosive solid (UN 3261).[10] Always verify with the specific supplier's documentation before shipping.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always perform a risk assessment before beginning any new procedure involving this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 2-甲基戊二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methylglutaric acid [myskinrecipes.com]

- 7. 2-Methylglutaric acid, (-)- | C6H10O4 | CID 6950149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylglutaric acid 98 18069-17-5 [sigmaaldrich.com]

- 9. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Solubility Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (R)-(-)-2-Methylglutaric Acid in various solvents. Understanding the solubility of this chiral dicarboxylic acid is crucial for its application in pharmaceutical synthesis, agrochemical development, and the creation of specialty polymers. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of its application in asymmetric synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 2-Methylglutaric Acid. It is important to note that much of the available data does not specify the stereoisomer. Data specific to the (R)-(-) or other isomers are noted where available.

| Solvent | Isomer | Solubility | Temperature (°C) | Citation |

| Water | 2-Methylglutaric Acid | Soluble | Not Specified | [1][2] |

| Water | 2-Methylglutaric Acid | 908 mg/mL | Not Specified | [3][4][5] |

| Water | 2-Methylglutaric Acid | >1000 g/L | Not Specified | |

| Dimethylformamide (DMF) | 2-Methylglutaric Acid | 20 mg/mL | Not Specified | [1][2][6] |

| Dimethyl sulfoxide (DMSO) | 2-Methylglutaric Acid | 16 mg/mL | Not Specified | [1][2][6] |

| Dimethyl sulfoxide (DMSO) | (R)-(+)-2-Methylglutaric Acid | Slightly Soluble (with sonication) | Not Specified | [7] |

| Ethanol | 2-Methylglutaric Acid | Slightly Soluble | Not Specified | [1][2][6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 2-Methylglutaric Acid | 10 mg/mL | Not Specified | [1][2][6] |

| Chloroform | (R)-(+)-2-Methylglutaric Acid | Slightly Soluble (with sonication) | Not Specified | [7] |

| Methanol | 2-Methylglutaric-4,5-13C2 acid | Soluble (1 mg/mL solution prepared) | Not Specified | [8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the successful application of this compound in various research and development settings. The following are detailed methodologies for key experiments that can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the solution by weighing the residue after solvent evaporation.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

Separation of Undissolved Solute: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Solvent Evaporation: A known volume or weight of the clear filtrate is transferred to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: The solvent is evaporated at an appropriate temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For water, an oven set below the boiling point can be used. The dish or vial is then dried to a constant weight in an oven.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Spectroscopic Method for Chiral Compounds

For chiral molecules like this compound, spectroscopic methods can be employed to determine solubility, often in conjunction with chiral chromatography to ensure the analysis is specific to the desired enantiomer.

Materials:

-

This compound

-

Solvent of interest

-

Spectrophotometer (e.g., UV-Vis or other suitable type)

-

Chiral High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound in the solvent of interest are prepared.

-

Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength using a spectrophotometer. A calibration curve of absorbance versus concentration is then plotted. For compounds without a strong chromophore, derivatization may be necessary.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A sample of the saturated supernatant is filtered and then diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: The absorbance of the diluted sample is measured.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the saturated solution is then calculated by taking the dilution factor into account.

-

Enantiomeric Purity Check: The enantiomeric purity of the dissolved solute can be confirmed using a suitable chiral HPLC method to ensure no racemization has occurred during the experiment.

Visualization of Application in Asymmetric Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, a process that selectively produces a specific stereoisomer of a target molecule. The following diagram illustrates a generalized workflow where it can be utilized.

Caption: Generalized workflow of this compound in asymmetric synthesis.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility studies at the desired conditions to ensure accuracy and reproducibility.

References

- 1. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]

- 2. 617-62-9 CAS MSDS (2-Methylglutaric Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. (R)-(+)-2-METHYLGLUTARIC ACID | 1115-81-7 [amp.chemicalbook.com]

- 8. 2-Methylglutaric-4,5-13C2 acid solution 1 mg/mL in methanol, ≥98 atom % 13C, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-(-)-2-Methylglutaric Acid, a molecule of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 2-Methylglutaric Acid. Note that specific data for the (R)-(-) enantiomer is limited in public databases; the provided data is for the racemate or the (R)-(+)-enantiomer, which is expected to have identical NMR spectra to the (R)-(-) enantiomer in a non-chiral solvent.

¹H NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylglutaric Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~12.1 (broad s) | Singlet | 2H | -COOH | DMSO-d₆ |

| 2.35 - 2.25 (m) | Multiplet | 1H | CH | DMSO-d₆ |

| 2.20 (t, J=7.4 Hz) | Triplet | 2H | -CH₂-COOH | DMSO-d₆ |

| 1.80 - 1.65 (m) | Multiplet | 1H | -CH₂- | DMSO-d₆ |

| 1.55 - 1.45 (m) | Multiplet | 1H | -CH₂- | DMSO-d₆ |

| 1.03 (d, J=6.7 Hz) | Doublet | 3H | -CH₃ | DMSO-d₆ |

| 2.28 - 2.13 (m) | Multiplet | - | -CH₂- and -CH- | D₂O |

| 1.78 - 1.57 (m) | Multiplet | - | -CH₂- | D₂O |

| 1.07 (d) | Doublet | - | -CH₃ | D₂O |

Data for DMSO-d₆ is based on typical values for similar structures and may vary slightly. Data for D₂O is from the Human Metabolome Database.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylglutaric Acid

| Chemical Shift (ppm) | Assignment | Solvent |

| 189.22 | C=O (C5) | D₂O |

| 186.20 | C=O (C1) | D₂O |

| 45.48 | CH (C2) | D₂O |

| 38.56 | CH₂ (C4) | D₂O |

| 33.61 | CH₂ (C3) | D₂O |

| 20.14 | CH₃ | D₂O |

Source: Human Metabolome Database.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically used.[2]

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Temperature: The experiment is conducted at room temperature (e.g., 298 K).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-240 ppm is set.

-

Temperature: The experiment is performed at room temperature.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Methylglutaric Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2970-2850 | Medium | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1470-1450 | Medium | C-H bend (Alkanes) |

| 1320-1000 | Strong | C-O stretch |

| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid) |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR). The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy (ATR-IR)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methylglutaric Acid

| m/z | Relative Intensity (%) | Possible Fragment | Ionization Method |

| 147.0 | 100 | [M+H]⁺ | LC-ESI-QTOF |

| 145.0501 | 61 | [M-H]⁻ | LC-ESI-QTOF |

| 129.0 | 21.72 | [M-OH]⁺ or [M-H₂O+H]⁺ | GC-EI-TOF |

| 101.0606 | 100 | [M-H-CO₂]⁻ | LC-ESI-QTOF |

| 83.0503 | 13 | [C₄H₃O₂]⁻ | LC-ESI-QTOF |

| 55.0 | 61.2 | [C₃H₃O]⁺ | MS |

Source: PubChem and ChemicalBook.[1][3] The fragmentation pattern can vary significantly depending on the ionization technique and energy.

Experimental Protocol for Mass Spectrometry (LC-ESI-QTOF)

Instrumentation: A liquid chromatograph (LC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

Mass Spectrometry:

-

Ionization Mode: ESI can be operated in either positive or negative ion mode.

-

Capillary Voltage: Typically set between 3-4 kV.

-

Source Temperature: Maintained at around 100-150 °C.

-

Desolvation Temperature: Set to 250-350 °C.

-

Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of selected precursor ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of 2-Methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 2-methylglutaric acid. The methods described herein are based on established principles of chiral separation and are intended to serve as a comprehensive guide for the separation of the enantiomers of 2-methylglutaric acid.

Introduction

2-Methylglutaric acid is a chiral dicarboxylic acid with a stereocenter at the C2 position. The separation of its enantiomers, (R)- and (S)-2-methylglutaric acid, is crucial for various applications in stereoselective synthesis, drug development, and metabolic research, as enantiomers of a chiral compound often exhibit different physiological and pharmacological activities. This document outlines three primary methods for the chiral resolution of racemic 2-methylglutaric acid:

-

Classical Resolution using Diastereomeric Salt Formation: This method involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization.

-

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: This method employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers of acidic and basic compounds. For a racemic carboxylic acid like 2-methylglutaric acid, a chiral amine is used as the resolving agent. The reaction forms a pair of diastereomeric salts with different solubilities, enabling their separation by fractional crystallization.

Workflow for Classical Resolution:

Caption: Workflow for classical resolution of 2-methylglutaric acid.

Protocol: Resolution with (-)-Ephedrine

This protocol is a representative procedure and may require optimization for solvent, temperature, and concentration.

Materials:

-

Racemic 2-methylglutaric acid

-

(-)-Ephedrine

-

Acetone

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 2-methylglutaric acid in 100 mL of warm acetone.

-

In a separate flask, dissolve an equimolar amount of (-)-ephedrine in 50 mL of warm acetone.

-

Slowly add the (-)-ephedrine solution to the 2-methylglutaric acid solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to induce crystallization.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. This is the first crop of the less soluble diastereomeric salt.

-

Concentrate the mother liquor to half its volume and cool to obtain a second crop of crystals.

-

Combine the crops and recrystallize from a minimal amount of hot methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in a minimal amount of water.

-

Acidify the solution to pH 1-2 with 1 M HCl.

-

Extract the liberated enantiomer of 2-methylglutaric acid with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield one of the enantiomers.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

-

Evaporate the solvent from the mother liquor, dissolve the residue in water, and acidify with 1 M HCl.

-

Extract the other enantiomer of 2-methylglutaric acid with diethyl ether as described above.

-

Data Presentation:

| Parameter | Value (Hypothetical) |

| Starting Racemic Acid | 10.0 g |

| Resolving Agent | (-)-Ephedrine |

| Yield of Enantiomer 1 | 3.5 g |

| Enantiomeric Excess (ee) of Enantiomer 1 | >98% |

| Yield of Enantiomer 2 | 4.0 g |

| Enantiomeric Excess (ee) of Enantiomer 2 | ~90% (may require further purification) |

Method 2: Enzymatic Resolution

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. For dicarboxylic acids, a common strategy is the enantioselective hydrolysis of their corresponding diesters catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer of the diester to the monoester (or diacid), leaving the other enantiomer of the diester unreacted.

Workflow for Enzymatic Resolution:

Caption: Workflow for enzymatic resolution of 2-methylglutaric acid diester.

Protocol: Lipase-Catalyzed Hydrolysis of Dimethyl 2-Methylglutarate

Materials:

-

Racemic dimethyl 2-methylglutarate (can be synthesized from racemic 2-methylglutaric acid and methanol)

-

Immobilized Candida antarctica Lipase B (CALB)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Enzymatic Hydrolysis:

-

To a solution of racemic dimethyl 2-methylglutarate (5.0 g) in 100 mL of 0.1 M phosphate buffer (pH 7.0), add 500 mg of immobilized CALB.

-

Stir the mixture at room temperature and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product.

-

Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

-

-

Separation of Products:

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL). The unreacted diester will be in the organic phase.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic product. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the unreacted diester.

-

Acidify the aqueous layer from the initial extraction to pH 1-2 with 1 M HCl.

-

Extract the hydrolyzed product (monoester or diacid) with ethyl acetate (3 x 50 mL). Dry the organic layer and evaporate the solvent.

-

-

Hydrolysis to Free Acids:

-

To obtain the free (R)-2-methylglutaric acid, hydrolyze the recovered unreacted (R)-diester using a solution of NaOH, followed by acidification with HCl.

-

The hydrolyzed product from the enzymatic reaction, if it is the monoester, can be further hydrolyzed to obtain the (S)-2-methylglutaric acid.

-

Data Presentation:

| Parameter | Value (Hypothetical) |

| Substrate | Racemic Dimethyl 2-Methylglutarate (5.0 g) |

| Enzyme | Immobilized CALB |

| Reaction Time | 24 hours |

| Conversion | ~50% |

| Yield of Unreacted (R)-Diester | ~2.3 g |

| ee of Unreacted (R)-Diester | >99% |

| Yield of Hydrolyzed (S)-Product | ~2.4 g |

| ee of Hydrolyzed (S)-Product | >98% |

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good separation.

Logical Relationship for Chiral Chromatography Method Development:

Caption: Logical steps for developing a chiral chromatography method.

Protocol: Chiral HPLC

This is a general protocol for screening for a suitable chiral HPLC method.

Materials:

-

Racemic 2-methylglutaric acid

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

-

A selection of chiral columns (e.g., polysaccharide-based, Pirkle-type)

-

HPLC system with a UV or Mass Spectrometric detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic 2-methylglutaric acid (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

-

Column Screening:

-

Screen different types of chiral columns. For a dicarboxylic acid, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point.

-

Use a generic mobile phase for initial screening, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

-

-

Method Optimization:

-

Once partial separation is observed on a particular column, optimize the mobile phase composition (ratio of hexane to alcohol, type of alcohol).

-

Optimize the concentration of the acidic additive.

-

Investigate the effect of column temperature and flow rate on the resolution.

-

Hypothetical HPLC Conditions and Data:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Disclaimer: The experimental protocols and data presented in this document are illustrative and based on general principles of chiral resolution. Optimization of these methods will be necessary to achieve the desired separation for 2-methylglutaric acid. It is recommended to consult relevant scientific literature and perform systematic screening of conditions.

Application Notes and Protocols for the Asymmetric Synthesis of 2-Alkyl-Substituted Glutaric Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-alkyl-substituted glutaric acids, which are important chiral building blocks in the synthesis of pharmaceuticals and biologically active molecules. Three primary methods are covered: Catalytic Asymmetric Oxidation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Desymmetrization.

Catalytic Asymmetric Oxidation of 3-Alkyl-Cyclopentane-1,2-diones

This method provides an efficient route to chiral 2-alkyl-2-hydroxyglutaric acid γ-lactones, which are direct precursors to 2-alkyl-substituted glutaric acids. The key step is the oxidative cleavage of a prochiral 3-alkyl-cyclopentane-1,2-dione using a chiral titanium-tartrate complex. This process is highly enantioselective, affording the products in good yields and high enantiomeric excess.[1]

Experimental Workflow: Catalytic Asymmetric Oxidation

Caption: Workflow for the catalytic asymmetric oxidation of 3-alkyl-cyclopentane-1,2-diones.

Experimental Protocol: Catalytic Asymmetric Oxidation

This protocol is a typical procedure adapted from the work of Paju, Kanger, and Lopp.

Materials:

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

(+)-Diethyl tartrate ((+)-DET)

-

4Å powdered molecular sieves

-

Dichloromethane (CH2Cl2), anhydrous

-

3-Alkyl-2-hydroxy-2-cyclopenten-1-one (substrate)

-

tert-Butyl hydroperoxide (t-BuOOH), 6.25 M solution in decane

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 30% solution in saturated NaCl

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Argon gas

Procedure:

-

To a solution of Ti(O-i-Pr)4 (1.0 mmol) and 4Å powdered molecular sieves (100 mg) in CH2Cl2 (6 mL) at 20 °C under an argon atmosphere, add (+)-DET (1.6 mmol).

-

Stir the mixture for 15 minutes.

-

Add a solution of the 3-alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol) in CH2Cl2 (2.0 mL) and stir the reaction mixture for 30 minutes.

-

Add t-BuOOH (2.5 mmol, 6.25 M solution in decane) and continue stirring at 20 °C for 68 hours.

-

Quench the reaction by adding water (6.0 mL) and stir for 1 hour at room temperature.

-

Add 1.2 mL of 30% NaOH in saturated NaCl solution and stir for an additional hour at room temperature.

-